(-)-Menthoxyacetic acid

Chiral Resolution Pharmaceutical Manufacturing Methylphenidate Synthesis

Racemic amine resolution often requires multiple recrystallizations, increasing solvent use and cycle time. (-)-Menthoxyacetic acid achieves 98% ee in a single crystallization from isopropanol-outperforming binaphthyl phosphate (85-90% ee) and eliminating one unit operation. • ≥97% purity (GC/titration), [α]20/D = -92° to -96° (c=2, EtOH) • Rigid (1R,2S,5R)-menthyl backbone ensures predictable diastereofacial selectivity • Validated at multi-gram scale for threo-methylphenidate • Polarimetric QC confirms enantiomer identity-critical since (+)-enantiomer is indistinguishable by achiral methods

Molecular Formula C12H22O3
Molecular Weight 214.30 g/mol
Cat. No. B7770881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Menthoxyacetic acid
Molecular FormulaC12H22O3
Molecular Weight214.30 g/mol
Structural Identifiers
SMILESCC1CCC(C(C1)OCC(=O)O)C(C)C
InChIInChI=1S/C12H22O3/c1-8(2)10-5-4-9(3)6-11(10)15-7-12(13)14/h8-11H,4-7H2,1-3H3,(H,13,14)/t9-,10+,11-/m1/s1
InChIKeyCILPHQCEVYJUDN-OUAUKWLOSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Menthoxyacetic Acid: Chiral Resolving Agent & Building Block


(-)-Menthoxyacetic acid (CAS 40248-63-3) is an optically active carboxylic acid derived from L-menthol, belonging to the class of chiral pool terpene-based auxiliaries. This compound is commercially supplied as a crystalline solid with a melting point of 52–56°C and a minimum purity of 97.0% (GC/titration) . It is distinguished by a specific optical rotation of [α]20/D -92.0° to -96.0° (c=2, EtOH) and is employed primarily as a chiral resolving agent, a chiral derivatizing agent for analytical separations, and a chiral auxiliary in asymmetric synthesis .

Chiral resolving agent for racemic amines via diastereomeric salt formation
Chiral auxiliary in asymmetric synthesis using rigid (1R,2S,5R)-menthyl backbone
Conformationally constrained scaffold for stereochemical control in complex molecules

Unique Diastereomeric Recognition of (-)-Menthoxyacetic Acid


In chiral resolution and asymmetric synthesis, the choice of resolving agent or auxiliary is a critical determinant of separation efficiency, enantiomeric excess, and process economics. While many chiral acids exist, substitution with the opposite enantiomer ((+)-menthoxyacetic acid) yields the antipodal diastereomer with reversed stereochemical outcome, and alternative resolving agents (e.g., 1,1'-binaphthyl-2,2'-diyl hydrogen phosphate) often require multiple recrystallizations to achieve comparable optical purity [1]. Furthermore, structurally distinct auxiliaries differ fundamentally in their steric environment and π-π interaction capabilities, directly affecting diastereomeric ratios and chromatographic separation behavior [2].

Alternative resolving agents (binaphthyl phosphate, (+)-HCA) differ in diastereomeric recognition profile and may not transfer directly.
Opposite enantiomer (+)-menthoxyacetic acid inverts stereochemical outcome in resolution and asymmetric induction.
HPLC diastereomer separation is method-dependent; (+)-HCA may be required for polycyclic aromatic substrates where (-)-menthoxyacetate esters give poor resolution.

(-)-Menthoxyacetic Acid: Comparative Evidence


Resolution of threo-Methylphenidate: Menthoxyacetic vs. Binaphthyl Phosphate

In the classical salt resolution of racemic threo-methylphenidate, (-)-menthoxyacetic acid achieves 98% enantiomeric excess (ee) in a single crystallization step. This is a substantial improvement over the prior art using 1,1'-binaphthyl-2,2'-diyl hydrogen phosphate, which required multiple recrystallizations to reach 95–97% ee after an initial 85–90% ee [1].

Single-crystallization ee
Head-to-head
98% ee (single crystallization)
85–90% ee (binaphthyl phosphate, first crystallization); 95–97% ee after recrystallization
Reported higher enantiomeric excess, single-step process context
Isopropanol, 60 °C to 10 °C; 1 eq. resolving agent; 47% isolated yield
Chiral Resolution Pharmaceutical Manufacturing Methylphenidate Synthesis

HPLC Diastereomer Separation vs. HCA and MTPA

(-)-Menthoxyacetic acid and its (+)-enantiomer exhibit mirror-image optical rotations but also measurable differences in refractive index and density. The (-)-isomer has an optical rotation of [α]25/D −92.5° (c = 4, MeOH) and ee of 97% (GLC), while the (+)-enantiomer has [α]20/D +92.5° (c = 10, EtOH) and ee of 96% (GLC) . Additionally, the (-)-form has a slightly higher refractive index (n20/D 1.4672) and lower density (1.01 g/mL at 20°C) compared to the (+)-form (n20/D 1.465, density 1.02 g/mL at 25°C).

HPLC diastereomer resolution
Head-to-head
Poor or no separation for polycyclic derivatives
(+)-HCA: good to excellent separations across sixteen hydroxy derivatives; (+)-MTPA: intermediate
Method-dependent resolving agent selection context
Normal-phase HPLC; dibenz[a,j]acridine and 7-methylbenz[c]acridine derivatives
Chiral Purity Verification Analytical Chemistry Quality Control

Enantiomeric Identity by Optical Rotation

The resolution of threo-methylphenidate with (-)-menthoxyacetic acid is explicitly described as using an inexpensive resolving agent that achieves both higher optical purity and improved overall yield compared to the literature method using 1,1'-binaphthyl-2,2'-diyl hydrogen phosphate. The process delivers 98% ee material in one crystallization with a 47% weight yield, whereas the binaphthyl phosphate method required additional recrystallization to reach 95–97% ee [1]. The economic advantage stems from reduced reagent cost and eliminated reprocessing steps.

Optical rotation identity
Specification review
[α]20/D −92° to −96° (c=2, EtOH)
Polarimetric identity verification context
(+)-Enantiomer shows +92.5°; indistinguishable by achiral methods
Process Chemistry Cost Reduction API Manufacturing

Chiral Auxiliary for Macrocyclic Lactam Resolution

When attached as a chiral auxiliary to a CTV-Beckmann derived lactam, (-)-menthoxyacetic acid yields diastereomers in an enriched ratio of 87:13, as confirmed by both 1H NMR and single-crystal X-ray diffraction [1]. This level of diastereoselectivity is specific to the menthoxyacetic acid scaffold and its particular steric and electronic environment; other chiral auxiliaries (e.g., Evans oxazolidinones, Oppolzer sultam) would produce different diastereomeric ratios for the same substrate due to divergent transition-state geometries.

Diastereomeric ratio (dr)
Supporting evidence
87:13 (6.7:1)
Supports absolute configuration assignment of macrocycles
CTV-lactam scaffold; NMR and X-ray; DFT M06-2X/6-31G*
Asymmetric Synthesis Chiral Auxiliary Diastereoselectivity

Enantiomer Resolution of Isovelleral

In cyclodextrin-modified micellar electrokinetic chromatography (CD-MEKC), the addition of l-menthoxyacetic acid to the SDS micelle solution containing cyclodextrins improved enantioselectivity. Sodium d-camphor-10-sulfonate was also tested as a chiral additive, but the study indicates that the specific chiral additive influences the capacity factors and resolution of the separation [1].

Enantiomer-specific mutagenicity
Supporting evidence
(+)-Isovelleral ~10× more mutagenic (Ames TA98)
Comparable antimicrobial/cytotoxic activities; differential dopamine D₁ receptor affinity
Supports enantiomer-specific endpoint profiling
Silica gel separation of diastereomeric diesters; Ames S. typhimurium TA98
Enantioseparation Capillary Electrophoresis Analytical Method Development

(-)-Menthoxyacetic Acid: Application Scenarios


Classical Salt Resolution of Chiral Amines

Use (-)-menthoxyacetic acid for classical salt resolution of racemic amine APIs, particularly where high single-step enantiomeric excess (98% ee) is critical for downstream process economy. The patented resolution of threo-methylphenidate demonstrates superior efficiency over alternative resolving agents such as 1,1'-binaphthyl-2,2'-diyl hydrogen phosphate, reducing recrystallization requirements and improving yield [1]. This scenario is ideal for contract manufacturing organizations (CMOs) seeking to optimize step count and cost per kilogram of isolated enantiomer.

Absolute Configuration via Chiral Auxiliary

Employ (-)-menthoxyacetic acid as a chiral derivatizing agent (CDA) to convert enantiomeric mixtures of alcohols or amines into diastereomeric esters or amides for chromatographic or NMR analysis. The compound's high optical purity (97% ee) and well-defined specific rotation provide a reliable baseline for enantiomeric excess calculations . This application is suited for quality control laboratories requiring a cost-effective, terpene-derived CDA with established spectral references.

Enantiomer-Specific Toxicology of Natural Products

Utilize (-)-menthoxyacetic acid as a chiral auxiliary to induce diastereoselectivity in reactions such as cyclopropanations, Diels-Alder cycloadditions, and Michael additions. The 87:13 diastereomeric ratio observed in CTV-lactam derivatization serves as a quantitative benchmark for its performance in specific substrate contexts [2]. Researchers may prioritize this auxiliary when cost and availability outweigh the need for ultra-high diastereoselectivity (>95:5 dr) offered by more specialized auxiliaries.

Incoming Material QC: Enantiomer Identity Verification

Incorporate (-)-menthoxyacetic acid as a chiral additive in cyclodextrin-modified micellar electrokinetic chromatography (CD-MEKC) to enhance enantioselectivity for neutral analytes. While quantitative resolution data are limited, the compound has demonstrated utility in this separation mode alongside other additives like sodium d-camphor-10-sulfonate [3]. This scenario is appropriate for academic laboratories developing novel CE-based enantioseparation protocols.

Application
Selection Property
Validation Focus
Salt resolution of racemic amines
Single-step resolution context
Enantiomeric excess and yield review
Absolute configuration of macrocycles
Diastereofacial bias of menthyl backbone
NMR / X-ray configuration assignment
Enantiomer-specific toxicology profiling
Chromatographic enantiomer separation
Enantiomer-specific bioassay comparison
Incoming QC enantiomer identity
Polarimetric identity test (c=2, EtOH)
Optical rotation vs. certified specification
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